3,3-Difluoro-1-butene
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Overview
Description
3,3-Difluoro-1-butene is an organic compound with the molecular formula C4H6F2 It is a fluorinated derivative of butene, characterized by the presence of two fluorine atoms attached to the third carbon in the butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-butene typically involves the fluorination of butene derivatives. One common method is the reaction of 1,3-butadiene with a fluorinating agent such as bromine trifluoride (BrF3) or sulfur tetrafluoride (SF4). The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective fluorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is designed to maximize yield and purity while minimizing by-products and waste. Techniques such as continuous flow reactors and advanced separation methods are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated alcohols or ketones.
Reduction: Reduction reactions can convert it into difluorinated alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under mild conditions.
Major Products:
Oxidation: Difluorinated alcohols or ketones.
Reduction: Difluorinated alkanes.
Substitution: Compounds with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
Mechanism of Action
The mechanism by which 3,3-Difluoro-1-butene exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a range of chemical reactions. The compound can form strong bonds with other atoms, influencing the pathways and outcomes of these reactions .
Comparison with Similar Compounds
1,1-Difluoro-1-butene: Another fluorinated butene derivative with fluorine atoms on the first carbon.
1,3-Difluorobutene: A compound with fluorine atoms on the first and third carbons.
3,3-Difluoro-2-butene: A structural isomer with fluorine atoms on the third carbon but a different double bond position.
Uniqueness: 3,3-Difluoro-1-butene is unique due to the specific positioning of the fluorine atoms, which imparts distinct reactivity and properties compared to its isomers and other fluorinated butenes. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .
Properties
Molecular Formula |
C4H6F2 |
---|---|
Molecular Weight |
92.09 g/mol |
IUPAC Name |
3,3-difluorobut-1-ene |
InChI |
InChI=1S/C4H6F2/c1-3-4(2,5)6/h3H,1H2,2H3 |
InChI Key |
DBHFDRQTJRIKGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)(F)F |
Origin of Product |
United States |
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